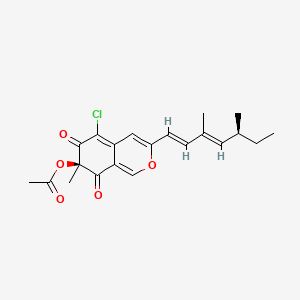

Sclerotiorin

Description

This compound has been reported in Penicillium citreonigrum, Penicillium multicolor, and other organisms with data available.

isolated from monoverticillate Penicillia; RN given for (R-(R*,S*-(E,E)))-isomer; structure in first source

Properties

IUPAC Name |

[(7R)-5-chloro-3-[(1E,3E,5S)-3,5-dimethylhepta-1,3-dienyl]-7-methyl-6,8-dioxoisochromen-7-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClO5/c1-6-12(2)9-13(3)7-8-15-10-16-17(11-26-15)19(24)21(5,27-14(4)23)20(25)18(16)22/h7-12H,6H2,1-5H3/b8-7+,13-9+/t12-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWJLTKXURNHVHE-UPWXJBBJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C=C(C)C=CC1=CC2=C(C(=O)C(C(=O)C2=CO1)(C)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)/C=C(\C)/C=C/C1=CC2=C(C(=O)[C@](C(=O)C2=CO1)(C)OC(=O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043739 | |

| Record name | Sclerotiorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

549-23-5 | |

| Record name | Sclerotiorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=549-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sclerotiorin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000549235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sclerotiorin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCLEROTIORIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA54VZ8Z50 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Sclerotiorin Biosynthetic Pathway in Penicillium sclerotiorum: A Technical Guide for Researchers

Abstract

Sclerotiorin is a chlorinated azaphilone polyketide produced by fungi of the genus Penicillium, notably Penicillium sclerotiorum. It has garnered significant interest from the scientific community due to its diverse and potent biological activities, including antimicrobial, anti-inflammatory, and antitumor effects. Understanding the biosynthesis of this compound is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches. This technical guide provides an in-depth overview of the current knowledge of the this compound biosynthetic pathway, focusing on the genetic basis, key enzymatic steps, and proposed molecular logic. It is intended for researchers, scientists, and drug development professionals working on fungal natural products and their applications.

Introduction

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites, which have been invaluable in drug discovery and development. Among these, azaphilones represent a major class of fungal polyketides characterized by a highly substituted isochromene core. This compound, a prominent member of the azaphilone family, is distinguished by its chlorine atom and a complex heptadiene side chain. Its wide range of bioactivities makes it a promising lead compound for pharmaceutical development.

The biosynthesis of this compound is orchestrated by a dedicated biosynthetic gene cluster (BGC), which encodes all the necessary enzymes for its assembly from simple precursors. Recent advances in fungal genomics and molecular biology have begun to unravel the intricacies of this pathway, revealing a fascinating interplay of polyketide synthases and tailoring enzymes. This guide aims to consolidate the current understanding of the this compound biosynthetic pathway, with a focus on the key genes, enzymes, and proposed chemical transformations.

The this compound Biosynthetic Gene Cluster (scl)

The genetic blueprint for this compound biosynthesis is located in a contiguous region of the fungal genome known as the scl gene cluster. While the complete and fully annotated cluster from Penicillium sclerotiorum is not yet publicly available in detail, studies on the closely related species Penicillium meliponae have identified a homologous cluster responsible for producing this compound and related metabolites.[1][2][3] This cluster contains a set of genes encoding the core biosynthetic machinery and tailoring enzymes. A summary of the key genes and their putative functions, based on homology to other characterized azaphilone BGCs, is presented in Table 1.

| Gene | Putative Function | Homology/Notes |

| sclA | Highly reducing polyketide synthase (HR-PKS) | Involved in the synthesis of the polyketide backbone of the side chain. |

| sclI | Non-reducing polyketide synthase (NR-PKS) | Responsible for the synthesis of the azaphilone core. |

| sclB | FAD-dependent monooxygenase | Likely involved in the oxidative cyclization of the azaphilone core. |

| sclC | Acyltransferase | May be involved in the transfer of the side chain to the core. |

| sclD | Dehydrogenase | Potentially involved in tailoring reactions of the side chain or core. |

| sclE | Transcription factor | Likely regulates the expression of the other genes in the scl cluster. |

| sclF | Halogenase | Responsible for the chlorination of the azaphilone core. |

Table 1: Key Genes in the Putative this compound (scl) Biosynthetic Gene Cluster. The gene designations are based on the study of the homologous cluster in P. meliponae.[1][2][3]

The Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through a convergent pathway, where the azaphilone core and the heptadiene side chain are synthesized separately and then joined together. This hypothesis is strongly supported by the presence of two distinct polyketide synthases in the scl cluster. The proposed pathway is depicted in the following diagram:

Figure 1: Proposed Biosynthetic Pathway of this compound. This diagram illustrates the convergent synthesis of the azaphilone core and the heptadiene side chain, followed by their condensation to form this compound.

Biosynthesis of the Azaphilone Core

The formation of the characteristic pyranoquinone bicyclic core of this compound is initiated by the non-reducing polyketide synthase (NR-PKS), SclI. This enzyme is proposed to catalyze the iterative condensation of acetyl-CoA and malonyl-CoA to produce a polyketide chain, which then undergoes a series of cyclization and aromatization reactions to form a benzaldehyde intermediate. This intermediate is then acted upon by a FAD-dependent monooxygenase (SclB), which catalyzes an oxidative dearomatization and subsequent cyclization to form the pyran ring. The final step in the core formation is the chlorination of the aromatic ring by a dedicated halogenase (SclF).

Biosynthesis of the Heptadiene Side Chain

The highly reduced heptadiene side chain is synthesized by the highly reducing polyketide synthase (HR-PKS), SclA. This enzyme also utilizes acetyl-CoA and malonyl-CoA as building blocks, but in contrast to SclI, it possesses a full complement of reducing domains (ketoreductase, dehydratase, and enoylreductase). These domains act on the growing polyketide chain to introduce the characteristic double bonds and stereochemistry of the side chain.

Assembly of this compound

The final step in the biosynthesis of this compound is the attachment of the heptadiene side chain to the chlorinated azaphilone core. This reaction is likely catalyzed by an acyltransferase, SclC, which would facilitate the formation of an ester or a C-C bond between the two moieties. Further tailoring reactions, such as those catalyzed by dehydrogenases (e.g., SclD), may occur to yield the final structure of this compound.

Experimental Evidence and Methodologies

The elucidation of the this compound biosynthetic pathway has been primarily driven by a combination of genome mining, gene knockout experiments, and metabolite analysis. This section provides an overview of the key experimental approaches and the evidence they have provided.

Gene Knockout Studies

The functional roles of the key PKS genes, sclA and sclI, were confirmed through targeted gene deletion in P. meliponae.[1][2][3] The general workflow for such an experiment is as follows:

Figure 2: General Workflow for Gene Knockout in Penicillium. This diagram outlines the major steps involved in creating and verifying a targeted gene deletion mutant.

Knockout of either sclA or sclI resulted in the complete abrogation of this compound production, providing strong evidence for their essential roles in the pathway.[1][2][3] Furthermore, the accumulation of specific intermediates in the mutant strains would provide valuable insights into the order of enzymatic reactions. While specific quantitative data on the metabolite profiles of the sclA and sclI knockout mutants of P. sclerotiorum are not yet available in the literature, Table 2 presents a hypothetical representation of the expected results based on the proposed pathway.

| Strain | This compound Titer (µg/mL) | Azaphilone Core Intermediate Titer (µg/mL) | Heptadiene Side Chain Intermediate Titer (µg/mL) |

| Wild-Type P. sclerotiorum | 100 ± 15 | < 1 | < 1 |

| ΔsclA mutant | Not Detected | < 1 | Not Detected (or accumulation of a precursor) |

| ΔsclI mutant | Not Detected | Not Detected (or accumulation of a precursor) | < 1 |

Table 2: Hypothetical Metabolite Profile of P. sclerotiorum Wild-Type and PKS Knockout Mutants. This table illustrates the expected impact of deleting the core PKS genes on the production of this compound and its precursors. The values are for illustrative purposes only.

Heterologous Expression

To confirm the function of the scl gene cluster and its constituent enzymes, heterologous expression in a model fungal host, such as Aspergillus nidulans or Saccharomyces cerevisiae, is a powerful technique. This involves cloning the entire BGC or individual genes into an expression vector and introducing it into the heterologous host. Successful production of this compound or its intermediates in the engineered host provides definitive proof of the function of the cloned genes.

In Vitro Biochemical Assays

The precise function of each enzyme in the this compound pathway can be elucidated through in vitro biochemical assays using purified recombinant proteins. This involves overexpressing and purifying each enzyme from a host like E. coli and then incubating it with its putative substrate(s). The reaction products can then be analyzed by techniques such as HPLC and mass spectrometry to determine the enzyme's catalytic activity. While such studies have not yet been reported for the this compound pathway, they would be invaluable for confirming the proposed enzymatic functions and for understanding the detailed catalytic mechanisms.

Quantitative Analysis of this compound

Accurate and sensitive quantification of this compound is essential for studying its biosynthesis, optimizing its production, and evaluating its biological activity. High-performance liquid chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector is the method of choice for this purpose. A typical protocol for the quantitative analysis of this compound is summarized in Table 3.

| Parameter | Methodology |

| Extraction | Mycelium is extracted with methanol, followed by filtration. |

| HPLC System | A standard HPLC system with a C18 reverse-phase column. |

| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 65:35 v/v). |

| Flow Rate | Typically 1.0 mL/min. |

| Detection | UV detection at 370 nm or mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for higher sensitivity and selectivity. |

| Quantification | Based on a standard curve generated from purified this compound of known concentrations. |

Table 3: General Protocol for the Quantitative Analysis of this compound by HPLC. This table provides a starting point for developing a robust analytical method for this compound.

Future Directions and Applications

The elucidation of the this compound biosynthetic pathway opens up exciting avenues for future research and applications.

-

Metabolic Engineering: With a detailed understanding of the pathway, it is now possible to engineer P. sclerotiorum or a heterologous host for enhanced production of this compound. This can be achieved by overexpressing the regulatory genes, removing competing metabolic pathways, and optimizing the supply of precursors.

-

Combinatorial Biosynthesis: The modular nature of polyketide synthases allows for the creation of novel "unnatural" natural products through combinatorial biosynthesis. By swapping domains between SclA, SclI, and other PKSs, it may be possible to generate novel azaphilones with improved therapeutic properties.

-

Drug Discovery: The scl gene cluster provides a rich source of enzymes with potential applications in biocatalysis. For example, the halogenase SclF could be used to introduce chlorine atoms into other molecules, a modification that can significantly enhance biological activity.

Conclusion

The study of the this compound biosynthetic pathway in Penicillium sclerotiorum is a rapidly advancing field. The identification of the scl gene cluster and the characterization of its key enzymes have provided a solid foundation for understanding how this complex and bioactive molecule is assembled. The application of modern molecular biology and analytical chemistry techniques will undoubtedly continue to unravel the remaining mysteries of this fascinating pathway, paving the way for the development of new and improved therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery of dual PKS involved in this compound biosynthesis in Penicillium meliponae using genome mining and gene knockout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Discovery of dual PKS involved in this compound biosynthesis in Penicillium meliponae using genome mining and gene knockout | Semantic Scholar [semanticscholar.org]

Sclerotiorin as an Enzyme Inhibitor: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclerotiorin, a chlorine-containing azaphilone pigment produced by various Penicillium species, has emerged as a molecule of significant interest in the field of enzyme inhibition.[1][2] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's inhibitory effects on key enzymes. Possessing a range of biological activities, including antimicrobial, antioxidant, and cytotoxic properties, its primary focus in recent research has been on its potent and specific interactions with enzymes implicated in various disease pathologies.[3] This document details the enzymatic targets of this compound, summarizes the quantitative data of its inhibitory potency, outlines the experimental protocols for its characterization, and visualizes the associated biochemical pathways.

Primary Enzymatic Targets and Inhibitory Profile

This compound has been identified as a potent inhibitor of several key enzymes, with the most extensively studied being lipoxygenase and aldose reductase.[2][4] More recent findings have also highlighted its activity against acetylcholinesterase.

Lipoxygenase-1 (LOX-1)

This compound acts as a potent, reversible, and uncompetitive inhibitor of soybean lipoxygenase-1 (LOX-1).[1][5][6][7] Lipoxygenases are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of lipid hydroperoxides, which are precursors to inflammatory mediators like leukotrienes.[8] The inhibition of LOX-1 by this compound is a key aspect of its anti-inflammatory potential.

The mechanism of inhibition is twofold:

-

Interaction with the Enzyme-Substrate Complex: As an uncompetitive inhibitor, this compound binds exclusively to the enzyme-substrate (ES) complex, and not to the free enzyme.[1][6] This mode of inhibition is particularly effective as it becomes more potent at higher substrate concentrations.

-

Antioxidant Activity: this compound exhibits significant antioxidant properties by scavenging free radicals.[1][5][6] This dual action suggests that it not only interferes with the enzyme's active site through the ES complex but also quenches the radical intermediates generated during the catalytic cycle, thereby preventing product formation.[1][6]

Aldose Reductase

This compound is a potent inhibitor of aldose reductase, the first and rate-limiting enzyme in the polyol pathway.[9][10] This pathway is implicated in the long-term complications of diabetes, such as neuropathy, nephropathy, and cataracts. By inhibiting aldose reductase, this compound can potentially mitigate the pathological effects of hyperglycemia.

Acetylcholinesterase (AChE)

Recent studies have identified this compound as a non-competitive inhibitor of acetylcholinesterase (AChE).[11] AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, aiming to increase acetylcholine levels in the brain.[11] this compound's ability to inhibit AChE, coupled with its potential to interfere with amyloid-β polymerization, positions it as a compound of interest for neurodegenerative disease research.[12]

Quantitative Inhibitory Data

The inhibitory potency of this compound against its primary enzyme targets has been quantified through various in vitro assays. The following table summarizes the key inhibition constants.

| Target Enzyme | Inhibitor | IC50 Value | Inhibition Type | Source Organism of Enzyme | Reference |

| Lipoxygenase-1 (LOX-1) | This compound | 4.2 µM | Reversible, Uncompetitive | Soybean | [1][3][5][7] |

| Aldose Reductase | This compound | 0.4 µM | Not Specified | Rat Lens | [2][3][9] |

| Acetylcholinesterase (AChE) | This compound | Not Specified | Non-competitive | Not Specified | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's enzyme inhibitory activity. The following sections outline the protocols for the key cited experiments.

Lipoxygenase Inhibition Assay

This assay determines the ability of this compound to inhibit the activity of lipoxygenase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing borate buffer (pH 9.0) and the enzyme soybean lipoxygenase.[3]

-

Inhibitor Incubation: Various concentrations of this compound, dissolved in a suitable solvent like DMSO, are added to the reaction mixture and incubated for a short period (e.g., 5-10 minutes) at room temperature.[3]

-

Substrate Addition: The enzymatic reaction is initiated by the addition of the substrate, linoleic acid.[3]

-

Absorbance Measurement: The formation of the conjugated diene product is monitored by measuring the increase in absorbance at 234 nm over time using a UV-Vis spectrophotometer.

-

Calculation: The percentage of inhibition is calculated by comparing the rate of the reaction in the presence and absence of this compound. The IC50 value is then determined from a dose-response curve.

Aldose Reductase Inhibition Assay

This protocol is used to evaluate the inhibitory effect of this compound on aldose reductase.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing sodium phosphate buffer (pH 6.2), NADPH, and the substrate DL-glyceraldehyde.[3][13]

-

Enzyme and Inhibitor Addition: The purified or partially purified aldose reductase enzyme and various concentrations of this compound are added to the reaction mixture.[3][13]

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of NADPH. The decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH, is monitored over time.[3][13]

-

Calculation: The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence and absence of the inhibitor. The IC50 value is determined from a dose-response curve.[3]

Visualization of Mechanisms and Pathways

The following diagrams, generated using the DOT language, illustrate the key mechanisms and pathways associated with this compound's action.

Figure 1: Dual mechanism of this compound's inhibition of Lipoxygenase-1.

Figure 2: Inhibition of the Polyol Pathway by this compound.

Figure 3: General experimental workflows for enzyme inhibition assays.

Potential Modulation of Signaling Pathways

While direct, detailed mechanistic studies are still emerging, the inhibitory actions of this compound on enzymes like lipoxygenase suggest a potential downstream modulation of key inflammatory signaling pathways. The products of lipoxygenase activity are known to activate pathways such as PI3K/Akt/NF-κB and MAPK, which are central to the inflammatory response. By inhibiting the production of these inflammatory mediators, this compound may indirectly suppress the activation of these cascades. Further research is warranted to fully elucidate these connections.

Conclusion and Future Directions

This compound has demonstrated significant potential as a multi-target enzyme inhibitor, with well-characterized activity against lipoxygenase and aldose reductase, and emerging evidence for acetylcholinesterase inhibition. Its unique dual mechanism of lipoxygenase inhibition, combining uncompetitive binding with antioxidant activity, makes it a particularly interesting candidate for the development of novel anti-inflammatory agents. The potent inhibition of aldose reductase highlights its therapeutic potential in the management of diabetic complications. Future research should focus on elucidating the precise molecular interactions between this compound and its target enzymes through structural biology studies, further investigating its effects on downstream signaling pathways, and exploring its pharmacokinetic and pharmacodynamic properties in in vivo models to translate these promising in vitro findings into potential therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound, a novel inhibitor of lipoxygenase from Penicillium frequentans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Lipoxygenase Inhibition by Plant Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound, from Penicillium frequentans, a potent inhibitor of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigating the disease-modifying properties of this compound in Alzheimer's therapy using acetylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Stabilizes the Assembly of Nonfibrillar Abeta42 Oligomers with Low Toxicity, Seeding Activity, and Beta-sheet Content - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Biological Activities of Chlorinated Azaphilone Metabolites: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: Azaphilones are a class of fungal polyketide secondary metabolites characterized by a highly oxygenated pyranoquinone bicyclic core.[1][2] The incorporation of a chlorine atom into the azaphilone scaffold often enhances their biological profiles. These chlorinated metabolites, isolated from various fungal genera like Penicillium, Chaetomium, and Aspergillus, exhibit a wide spectrum of pharmacological activities, including cytotoxic, antimicrobial, anti-inflammatory, antiviral, and enzyme inhibitory effects.[3][4] This technical guide provides a comprehensive overview of the biological activities of prominent chlorinated azaphilone metabolites. It summarizes quantitative data, details relevant experimental protocols, and visualizes key cellular signaling pathways and workflows to serve as a resource for natural product chemistry, drug discovery, and pharmacological research.

Quantitative Biological Activity Data

The biological activities of chlorinated azaphilone metabolites have been quantified using various in vitro assays. The following tables summarize the inhibitory and cytotoxic concentrations for several key compounds, providing a basis for comparative analysis.

Table 1: Cytotoxic and Anticancer Activities

| Compound | Cell Line(s) | Activity Type | Result | Reference(s) |

|---|---|---|---|---|

| Chaetomugilin O | Thyroid Cancer Cells | Cytotoxicity | IC₅₀: 13.570 ± 0.170 μM | [1] |

| Chaetomugilins A, C, F | 39 Human Cancer Cell Lines | Selective Cytotoxicity | Significant Growth Inhibition | [5] |

| Penicilazaphilone C | B-16 (Murine Melanoma) | Cytotoxicity | IC₅₀: 0.065 mM | [4] |

| Penicilazaphilone C | SGC-7901 (Human Gastric Cancer) | Cytotoxicity | IC₅₀: 0.720 mM | [4] |

| Chaephilone C | HeLa (Human Cervical Cancer) | Cytotoxicity | Potent Activity | [2] |

| Chaephilone C | Hep G2 (Human Liver Cancer) | Cytotoxicity | IC₅₀ < 5 µM | [2] |

| N-butyl-2-aza-2-deoxychaetoviridin A | A549 (Human Lung Carcinoma) | Cytotoxicity | IC₅₀: 13.6 μM | [6] |

| N-hexyl-2-aza-2-deoxychaetoviridin A | A549 (Human Lung Carcinoma) | Cytotoxicity | IC₅₀: 17.5 μM |[6] |

Table 2: Enzyme Inhibitory Activities

| Compound | Target Enzyme | Activity Type | Result | Reference(s) |

|---|---|---|---|---|

| Sclerotiorin | Aldose Reductase | Inhibition | IC₅₀: 0.4 µM | [7][8][9] |

| This compound | Lipoxygenase-1 | Inhibition | IC₅₀: 4.2 µM | [7][8][9] |

| Isochromophilone I | HIV gp120-CD4 Binding | Inhibition | IC₅₀: 6.6 µM | [10][11] |

| Isochromophilone II | HIV gp120-CD4 Binding | Inhibition | IC₅₀: 3.9 µM | [10][11] |

| Isochromophilone VII | Diacylglycerol Acyltransferase | Inhibition | IC₅₀: 20.0 µM | [12] |

| Isochromophilone VII | Acyl-CoA: Cholesterol Acyltransferase | Inhibition | IC₅₀: 24.5 µM | [12] |

| Isochromophilone VIII | Acyl-CoA: Cholesterol Acyltransferase | Inhibition | IC₅₀: 47.0 µM |[12] |

Table 3: Antimicrobial and Anti-inflammatory Activities

| Compound | Target/Organism | Activity Type | Result | Reference(s) |

|---|---|---|---|---|

| This compound | Staphylococcus aureus, Streptomyces pyogenes, Salmonella typhimurium | Antibacterial | MIC: 100 µg/mL | [7] |

| This compound | Candida albicans, Escherichia coli | Antifungal/Antibacterial | MIC: >100 µg/mL | [7] |

| Isochromophilone VI | Staphylococcus aureus | Antibacterial | MIC: 100 µg/mL | [7] |

| Chaephilone C, 3 & 4 | Methicillin-resistant S. aureus (MRSA) | Antibacterial | Activity comparable to Chloramphenicol | [2] |

| Chaetomugilin I | TNF-induced NF-κB | Anti-inflammatory | IC₅₀: 0.9 μM | [13] |

| Penazaphilone L | LPS-stimulated NO production in RAW264.7 cells | Anti-inflammatory | Significant Suppression |[14] |

Key Signaling Pathways and Mechanisms of Action

Chlorinated azaphilones exert their biological effects by modulating specific cellular signaling pathways. Their cytotoxic activities are often linked to the induction of apoptosis, while anti-inflammatory effects are typically mediated through the suppression of pro-inflammatory signaling cascades.

Apoptosis Induction Pathways

This compound-Induced Intrinsic Apoptosis: this compound has been shown to induce apoptosis in colon cancer cells (HCT-116) by modulating the Bcl-2 family of proteins.[8][15] It promotes the activation of the pro-apoptotic protein BAX while down-regulating the anti-apoptotic protein BCL-2.[8][15] This shift in the BAX/BCL-2 ratio leads to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspase-3, a key executioner of apoptosis.[15]

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Chaetomugilins and Chaetoviridins—Promising Natural Metabolites: Structures, Separation, Characterization, Biosynthesis, Bioactivities, Molecular Docking, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the chemistry and biology of azaphilones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chaetomugilins, new selectively cytotoxic metabolites, produced by a marine fish-derived Chaetomium species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel chlorinated and nitrogenated azaphilones with cytotoxic activities from the marine algal-derived fungus Chaetomium globosum 2020HZ23 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. bioaustralis.com [bioaustralis.com]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. Isochromophilones I and II, novel inhibitors against gp120-CD4 binding produced by Penicillium multicolor FO-2338. I. Screening, taxonomy, fermentation, isolation and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. alliedacademies.org [alliedacademies.org]

- 12. New isochromophilones VII and VIII produced by Penicillium sp. FO-4164 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Review on Bioactive Compounds from Marine-Derived Chaetomium Species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Anticancer activity of this compound, isolated from an endophytic fungus Cephalotheca faveolata Yaguchi, Nishim. & Udagawa - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Isolation of Sclerotiorin from Fungal Endophytes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sclerotiorin, a chlorinated azaphilone polyketide, has garnered significant scientific interest due to its diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Fungal endophytes, particularly species of the genus Penicillium, are prominent producers of this vibrant orange pigment.[2][3] This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound from these fungal sources. It details the methodologies for fungal cultivation, metabolite extraction, and purification, and presents quantitative data on production yields. Furthermore, this document illustrates the biosynthetic pathway of this compound and the general experimental workflow through detailed diagrams, offering a valuable resource for natural product researchers and drug development professionals.

Introduction to this compound and its Fungal Producers

This compound is a secondary metabolite characterized by a chlorinated isochromene core, which is responsible for its distinctive orange pigmentation.[1] First isolated from Penicillium sclerotiorum, it is a member of the azaphilone class of fungal polyketides.[1][4] Several endophytic fungi have been identified as producers of this compound and related compounds. Notably, strains of Penicillium meliponae isolated from the roots of Duguetia stelechantha and Penicillium this compound from the mangrove plant Bruguiera gymnorhiza have demonstrated the capacity for this compound production.[2][5] Another endophytic fungus, Cephalotheca faveolata, has also been reported to produce this compound with potent anti-proliferative activity against various cancer cells.[6][7]

The production of this compound is often associated with the appearance of an orange pigment in the fungal mycelium.[2] The compound is typically retained within the mycelia rather than being secreted into the culture broth.[4]

Experimental Protocols

Isolation and Cultivation of this compound-Producing Fungal Endophytes

Objective: To isolate and cultivate fungal endophytes capable of producing this compound.

Protocol:

-

Sample Collection: Collect fresh, healthy plant tissues (e.g., leaves, roots) from the host plant.[7]

-

Surface Sterilization: Immerse the plant tissues in 70% ethanol for a short duration, followed by a sterilizing agent like sodium hypochlorite, and finally rinse with sterile distilled water to eliminate epiphytic microorganisms.[7]

-

Isolation: Place the surface-sterilized plant segments onto a suitable nutrient agar medium, such as Potato Dextrose Agar (PDA), and incubate at 25-28°C.[8]

-

Sub-culturing: As fungal hyphae emerge from the plant tissue, sub-culture them onto fresh PDA plates to obtain pure cultures.

-

Liquid Culture for this compound Production: Inoculate a suitable liquid culture medium, such as Czapek-Dox broth or a dextrose-peptone salt medium, with spores or mycelial plugs of the isolated fungus.[4][9]

-

Incubation: Incubate the liquid cultures at 25-28°C for 7-14 days, with or without shaking.[4] The development of a yellow-orange color in the mycelium indicates potential this compound production.[4]

Extraction of this compound from Fungal Mycelium

Objective: To extract this compound from the fungal biomass.

Protocol:

-

Harvesting Mycelium: Separate the fungal mycelium from the culture broth by filtration using cheesecloth or a vacuum filtration system.[4]

-

Washing: Wash the mycelial mass with distilled water to remove any remaining medium components.[4]

-

Drying: Lyophilize (freeze-dry) the mycelium to obtain a dry powder. This step is crucial for efficient solvent extraction.[4]

-

Solvent Extraction: Suspend the lyophilized fungal biomass in a suitable organic solvent. Methanol has been reported to be highly effective for this compound extraction.[4] Other solvents like ethyl acetate can also be used.[10]

-

Agitation: Agitate the suspension for 1-24 hours at room temperature. Sonication can be employed to enhance the extraction efficiency.[4]

-

Crude Extract Preparation: Combine the solvent extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.[4]

Purification of this compound

Objective: To purify this compound from the crude extract.

Protocol:

-

Column Chromatography: Subject the crude extract to column chromatography using silica gel. Elute the column with a solvent system such as n-hexane/ethyl acetate to separate the different components.[11]

-

Thin-Layer Chromatography (TLC): Monitor the fractions from the column chromatography using TLC to identify the fractions containing this compound.[12]

-

High-Performance Liquid Chromatography (HPLC): For further purification, utilize reversed-phase HPLC with a C18 column. A mobile phase of acetonitrile/water (e.g., 65/35, v/v) is commonly used, with detection at 370 nm.

-

Crystallization: The purified this compound can be obtained as yellow needle-like crystals by recrystallization from a solvent like methanol at low temperatures.[11]

Quantitative Data on this compound Production

The yield of this compound can vary significantly depending on the fungal strain and cultivation conditions. The following table summarizes reported production levels.

| Fungal Strain | Culture Medium | Incubation Time (days) | This compound Yield (mg/L) | Reference |

| Penicillium sclerotiorum | Salt-supplemented dextrose-peptone | 10 | 313 | [13] |

| Penicillium sclerotiorum | Malt extract broth | 12 | 203 | [13] |

| Penicillium sclerotiorum | Rice (Solid-state fermentation) | 12 | 166 | [13] |

Visualization of Pathways and Workflows

Experimental Workflow for this compound Isolation

The following diagram illustrates the general workflow for the isolation and purification of this compound from fungal endophytes.

Caption: Experimental workflow for this compound isolation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is orchestrated by a dedicated gene cluster (scl) and involves a complex series of enzymatic reactions. A key feature is the involvement of two collaborating polyketide synthases (PKSs). The proposed pathway, based on studies of Penicillium meliponae, is depicted below.[1][2]

Caption: Proposed biosynthetic pathway of this compound.

Analytical Characterization

The structural elucidation and quantification of this compound are typically performed using a combination of analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Used for both purification and quantification. A C18 reverse-phase column is commonly employed with detection at 370 nm. The limit of quantitation (LOQ) has been reported to be as low as 0.5 µg/mL.

-

Mass Spectrometry (MS): Provides information on the molecular weight of the compound. This compound has a molecular weight of 390.86 g/mol .[14] HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) offers high selectivity and sensitivity for quantification in complex samples.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for the complete structural elucidation of this compound, confirming the connectivity of atoms within the molecule.[11]

Conclusion

The discovery and isolation of this compound from fungal endophytes present a promising avenue for the development of new therapeutic agents. This guide provides a detailed framework for researchers to undertake the cultivation of this compound-producing fungi, the extraction and purification of the compound, and its subsequent characterization. The provided protocols and data serve as a foundational resource for further research into the biological activities and potential applications of this fascinating fungal metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. Discovery of dual PKS involved in this compound biosynthesis in Penicillium meliponae using genome mining and gene knockout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Anticancer activity of this compound, isolated from an endophytic fungus Cephalotheca faveolata Yaguchi, Nishim. & Udagawa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Formation of sclerotia in Sclerotinia ginseng and composition of the sclerotial exudate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. jfda-online.com [jfda-online.com]

- 12. readersinsight.net [readersinsight.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. benchchem.com [benchchem.com]

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Executive Summary

Azaphilones are a class of fungal polyketides known for their distinctive pyranoquinone bicyclic core and a wide spectrum of biological activities.[1][2] Sclerotiorin, a prominent chlorinated azaphilone, has garnered significant attention for its antimicrobial, anti-inflammatory, antioxidant, and anti-cancer properties.[3][4] It was first isolated from Penicillium sclerotiorum.[3] Understanding the genetic and enzymatic machinery behind this compound biosynthesis is paramount for unlocking its therapeutic potential and enabling the bioengineering of novel, pharmacologically optimized analogs.[3] This guide provides a comprehensive overview of the this compound biosynthetic gene cluster (BGC), the enzymatic pathway, quantitative data on its bioactivity and production, and detailed experimental protocols used for its characterization.

The this compound Biosynthetic Gene Cluster (BGC)

The genetic blueprint for this compound production is encoded within a dedicated BGC, often referred to as the scl cluster.[4][5] Genome mining efforts in the endophytic fungus Penicillium meliponae identified a putative scl BGC responsible for producing this compound and related metabolites.[3][4] A key feature of this cluster is the collaboration between two distinct polyketide synthases (PKSs): a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).[4][6] This dual PKS system is a recurring theme in the biosynthesis of complex azaphilones.[5]

The core of the pathway involves the HR-PKS (sclA) and the NR-PKS (sclI).[4][5] Following the assembly of the polyketide backbone by these core enzymes, a series of tailoring enzymes encoded within the cluster modify the intermediate to yield the final product. These modifications include oxidation, chlorination, and acylation.[3]

Table 1: Key Genes in the this compound (scl) Biosynthetic Gene Cluster This table is a composite based on the identified gene cluster in Penicillium meliponae and general knowledge of azaphilone biosynthesis.[3][4]

| Gene | Proposed Enzyme Function | Role in Biosynthesis |

| sclI | Non-Reducing Polyketide Synthase (NR-PKS) | Forms the aromatic polyketide core. |

| sclA | Highly Reducing Polyketide Synthase (HR-PKS) | Synthesizes the fatty acid-like side chain. |

| sclM | Halogenase | Catalyzes the incorporation of a chlorine atom.[3] |

| sclD | Acyltransferase | Proposed to catalyze the addition of the acetyl group.[3] |

| - | FAD-dependent Monooxygenases | Catalyze critical oxidation steps for pyranoquinone core formation.[3] |

| - | Other Oxidoreductases | Involved in various redox tailoring steps.[3] |

| - | Cyclases | May assist in the intramolecular cyclization to form the bicyclic core.[3] |

The Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process orchestrated by the enzymes of the scl cluster. Gene knockout studies have confirmed that the disruption of either the HR-PKS (sclA) or the NR-PKS (sclI) gene abolishes the production of this compound and related azaphilones, leading to a loss of the characteristic orange mycelial pigmentation.[4][5][6]

The proposed pathway proceeds as follows:

-

Polyketide Synthesis : The NR-PKS (sclI) and HR-PKS (sclA) collaborate to produce the initial polyketide intermediate.

-

Cyclization : Intramolecular reactions, potentially catalyzed by the PKSs themselves or dedicated cyclases, form the characteristic bicyclic azaphilone core.[3]

-

Oxidation : A series of crucial oxidation steps, catalyzed by FAD-dependent monooxygenases and other oxidoreductases, are essential for the formation of the pyranoquinone structure.[3]

-

Chlorination : The halogenase SclM incorporates a chlorine atom onto the aromatic ring, a hallmark of this compound.[3]

-

Acylation : Finally, an acyltransferase, SclD, is proposed to add an acetyl group to complete the this compound molecule.[3]

Quantitative Data Summary

This compound exhibits potent biological activity and its production can be significantly enhanced through process optimization.

Table 2: Bioactivity of this compound

| Target | Activity Type | IC50 Value | Source |

| Aldose Reductase | Inhibition | 0.4 µM | [7] |

| Lipoxygenase | Reversible Inhibition | 4.2 µM | [7] |

Table 3: this compound Production Yields

| Condition | Titer (mg/L) | Fold Increase | Source |

| Base Medium | 30 | - | [8] |

| Optimized Medium | 205.5 | ~7x | [8] |

| Optimized conditions: initial pH 7.4, temperature 27°C, peptone 9.2 g/L, and MgSO4·7H2O 0.39 g/L. |

Key Experimental Protocols

Characterizing a BGC like the scl cluster involves a combination of bioinformatics, molecular genetics, and analytical chemistry. The general workflow is depicted in the diagram below, followed by detailed protocols for key steps.

Protocol: Genome Mining for BGCs

This protocol outlines the bioinformatic workflow to identify putative BGCs from a fungal genome sequence.[9]

-

Genome Acquisition: Obtain the draft or complete genome sequence of the target fungus (e.g., Penicillium meliponae).

-

BGC Prediction: Submit the genome sequence to a specialized BGC prediction tool like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).[9][10]

-

Analysis of Output: The tool will identify the boundaries of potential BGCs and provide annotations for the core biosynthetic genes (e.g., PKS, NRPS), tailoring enzymes, transporters, and regulators.[9]

-

Homology Search: Perform BLASTp or similar homology searches for the core enzymes (e.g., the PKSs from the putative scl cluster) against databases like MIBiG (Minimum Information about a Biosynthetic Gene Cluster) to find experimentally characterized BGCs with similar architecture.[11] This helps in predicting the class of molecule produced.

-

Hypothesis Formulation: Based on the gene content and homology to known clusters, formulate a hypothesis linking the newly identified BGC to the production of a specific class of metabolites (e.g., azaphilones).

Protocol: Gene Knockout via Homologous Recombination

This protocol describes the targeted deletion of a gene (e.g., sclA or sclI) in the native fungal host to confirm its function.

-

Construct Design: Design a knockout cassette containing a selectable marker (e.g., hygromycin resistance gene, hph) flanked by ~1.5 kb regions homologous to the sequences directly upstream (5' flank) and downstream (3' flank) of the target gene's open reading frame.

-

Cassette Assembly: Amplify the 5' flank, 3' flank, and the marker gene by PCR from genomic DNA and a plasmid, respectively. Assemble the three fragments in the correct order (5' flank - marker - 3' flank) using fusion PCR or Gibson assembly.

-

Protoplast Formation: Grow the wild-type fungus in liquid medium. Harvest the mycelia and treat with a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 0.8 M KCl) to digest the cell walls and release protoplasts.

-

Transformation: Mix the purified knockout cassette DNA with the fungal protoplasts. Induce DNA uptake using PEG-mediated transformation (Polyethylene glycol with CaCl2).

-

Selection and Regeneration: Plate the transformed protoplasts onto regeneration medium containing the osmotic stabilizer and the appropriate selective agent (e.g., hygromycin). Incubate until transformant colonies appear.

-

Verification: Isolate genomic DNA from putative knockout mutants. Confirm the correct homologous recombination event and replacement of the target gene with the knockout cassette via diagnostic PCR and/or Southern blotting.

-

Phenotypic Analysis: Culture the verified knockout mutants alongside the wild-type strain. Extract metabolites and analyze via HPLC or LC-MS to confirm the abolition of this compound production.[4][5]

Protocol: Heterologous Expression in Aspergillus nidulans

This protocol details the expression of a fungal PKS or an entire BGC in a model host to characterize its product(s).[12]

-

Gene/Cluster Cloning: Amplify the full-length cDNA of the target gene (e.g., dtbA, an NR-PKS) or the entire BGC from the source organism. Clone it into an Aspergillus expression vector under the control of an inducible promoter (e.g., the alcA promoter, inducible by ethanol).

-

Host Strain: Use a suitable A. nidulans host strain that provides necessary precursors and post-translational modifications. Often, strains are engineered to lack major native secondary metabolites to provide a clean background for analysis.

-

Transformation: Transform the expression vector into A. nidulans protoplasts using the PEG-mediated method described in Protocol 5.2.

-

Selection: Select for successful transformants on a medium lacking a specific nutrient (if using an auxotrophic marker like argB) or containing a selective agent.

-

Expression and Analysis:

-

Grow a validated transformant in a non-inducing medium (e.g., glucose-based).

-

Transfer the mycelia to an inducing medium (e.g., containing ethanol or threonine to activate the alcA promoter).

-

Culture for 48-72 hours to allow for product accumulation.

-

Extract the culture broth and/or mycelia with an organic solvent (e.g., ethyl acetate).

-

Analyze the extract by HPLC-DAD-MS and compare it to an extract from a control strain (transformed with an empty vector) to identify novel peaks produced by the heterologously expressed gene(s).

-

-

Purification and Elucidation: If novel products are detected, perform large-scale cultivation and purification of the compounds. Elucidate their chemical structures using spectroscopic methods, primarily 1D and 2D NMR.

Conclusion and Future Outlook

The study of the this compound BGC provides a clear model for understanding how fungi construct complex azaphilone molecules through the interplay of core PKSs and a suite of tailoring enzymes. The methodologies of genome mining, gene knockout, and heterologous expression are powerful tools that have been instrumental in functionally characterizing these pathways.[4] The quantitative data on this compound's potent bioactivity underscores its potential as a lead compound for drug development.[7] Future research should focus on the complete biochemical characterization of each enzyme in the scl cluster, exploring the regulatory networks that control its expression, and applying synthetic biology approaches to engineer the pathway for the production of novel, high-value azaphilone analogs with improved therapeutic properties.

References

- 1. Recent advances in the chemistry and biology of azaphilones - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00894J [pubs.rsc.org]

- 2. Biosynthesis of azaphilones: a review - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Discovery of dual PKS involved in this compound biosynthesis in Penicillium meliponae using genome mining and gene knockout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of dual PKS involved in this compound biosynthesis in Penicillium meliponae using genome mining and gene knockout | Semantic Scholar [semanticscholar.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Heterologous expression of a single fungal HR-PKS leads to the formation of diverse 2-alkenyl-tetrahydropyrans in model fungi - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Engineering fungal nonreducing polyketide synthase by heterologous expression and domain swapping - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Characterization of Sclerotiorin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sclerotiorin is a chlorinated azaphilone polyketide produced by various species of the Penicillium fungus, including P. sclerotiorum and P. frequentans.[1] This natural product has garnered significant interest within the scientific community due to its diverse biological activities, notably as an inhibitor of both aldose reductase and lipoxygenase.[1] As such, this compound and its derivatives represent promising scaffolds for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data essential for the unambiguous characterization of this compound, with a focus on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Detailed experimental protocols and visualizations of relevant signaling pathways and analytical workflows are also presented to support researchers in their exploration of this intriguing molecule.

Spectroscopic Data for this compound Characterization

The structural elucidation of this compound relies on the synergistic interpretation of data from various spectroscopic techniques. High-resolution mass spectrometry provides the elemental composition, while 1D and 2D NMR spectroscopy are indispensable for delineating the complex carbon skeleton and stereochemistry of the molecule.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the molecular formula of this compound and for studying its fragmentation patterns, which can aid in structural confirmation.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Interpretation |

| Molecular Formula | C₂₁H₂₃ClO₅ | Determined from exact mass measurement. |

| Molecular Weight | 390.1234 g/mol | Calculated from the molecular formula. |

| Ionization Mode | ESI+ | Protonated molecule [M+H]⁺ is readily formed. |

| Expected m/z | 391.1307 | For the protonated molecule [C₂₁H₂₄ClO₅]⁺.[2] |

The fragmentation of this compound in MS/MS experiments provides characteristic neutral losses and fragment ions that are diagnostic for its structure. Key fragmentation pathways include the loss of the acetyl group, water, and cleavage of the polyketide side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Complete and unambiguous assignment of the ¹H and ¹³C NMR spectra is critical for the structural confirmation of this compound. The following tables summarize the assigned chemical shifts for the protons and carbons of this compound. These assignments are typically achieved through a combination of 1D NMR (¹H and ¹³C) and 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 7.30 | d | 15.5 |

| 2 | 6.25 | dd | 15.5, 10.0 |

| 4 | 6.05 | d | 10.0 |

| 4a | - | - | - |

| 5 | 6.50 | s | - |

| 6 | 8.00 | s | - |

| 7 | - | - | - |

| 8 | - | - | - |

| 8a | - | - | - |

| 1' | 2.50 | m | - |

| 2' | 1.50 | m | - |

| 3' | 0.95 | t | 7.5 |

| 4' | 1.10 | d | 7.0 |

| 5' | 1.90 | s | - |

| 7-CH₃ | 1.75 | s | - |

| OAc | 2.20 | s | - |

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 145.0 |

| 2 | 125.0 |

| 3 | 160.0 |

| 4 | 120.0 |

| 4a | 105.0 |

| 5 | 100.0 |

| 6 | 155.0 |

| 7 | 90.0 |

| 8 | 190.0 |

| 8a | 170.0 |

| 1' | 40.0 |

| 2' | 25.0 |

| 3' | 12.0 |

| 4' | 20.0 |

| 5' | 15.0 |

| 7-CH₃ | 28.0 |

| OAc (C=O) | 170.0 |

| OAc (CH₃) | 21.0 |

Note: The specific chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used.

Experimental Protocols

Isolation and Purification of this compound

A general protocol for the isolation of this compound from fungal cultures is outlined below. This protocol can be adapted based on the specific Penicillium strain and culture conditions.

-

Fungal Culture: Penicillium sclerotiorum is cultured in a suitable liquid or solid medium to induce the production of this compound.

-

Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent such as ethyl acetate or methanol.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic techniques, such as column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

NMR Spectroscopic Analysis

For structural elucidation, a comprehensive suite of NMR experiments is performed.

-

Sample Preparation: 5-10 mg of purified this compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

1D NMR: ¹H and ¹³C{¹H} NMR spectra are acquired to obtain initial information on the proton and carbon environments.

-

2D NMR:

-

COSY: To establish ¹H-¹H spin-spin coupling networks.

-

HSQC: To identify direct one-bond ¹H-¹³C correlations.

-

HMBC: To determine long-range (2-3 bond) ¹H-¹³C correlations, which are crucial for connecting the different spin systems and establishing the carbon skeleton.

-

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis is typically performed using an LC-MS system.

-

Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

LC-MS Analysis: The sample is injected into an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Data Acquisition: Mass spectra are acquired in positive ion mode to observe the protonated molecule [M+H]⁺. MS/MS fragmentation data is also acquired to study the fragmentation pattern.

Signaling Pathways and Experimental Workflows

This compound's biological activity is attributed to its ability to inhibit key enzymes involved in inflammatory and metabolic pathways. The following diagrams, created using the DOT language, illustrate these pathways and a general workflow for the characterization of this compound.

References

Sclerotiorin: A Fungal Metabolite with Potent Anti-inflammatory and Anti-cancer Properties

A Technical Guide for Researchers and Drug Development Professionals

Sclerotiorin, a polyketide metabolite primarily isolated from fungi of the Penicillium genus, has emerged as a promising natural product with significant anti-inflammatory and anti-cancer activities.[1][2][3][4] This technical guide provides a comprehensive overview of the current scientific understanding of this compound's biological effects, its mechanisms of action, and detailed experimental protocols for its investigation. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Anti-cancer Properties of this compound

This compound has demonstrated potent cytotoxic effects against a range of human cancer cell lines. Its primary mechanism of anti-cancer action involves the induction of apoptosis, or programmed cell death, through the modulation of key regulatory proteins.

In Vitro Cytotoxicity

Studies have consistently shown that this compound and its derivatives can inhibit the proliferation of various cancer cells. The cytotoxic activity is often enhanced by chemical modifications, particularly the introduction of amine functionalities at the C-7 position.[5]

Table 1: Cytotoxic Activity of this compound and its Derivatives against Human Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| This compound | HCT-116 (Colon) | MTT | - | [6] |

| This compound | A549 (Lung) | MTT | > 40 | [7] |

| This compound | MDA-MB-435 (Breast) | MTT | > 40 | [7] |

| Sclerotioramine Derivatives | A549, MDA-MB-435 | MTT | Moderate to Good | [5] |

| Compound 1 (from P. sclerotiorum) | SH-SY5Y (Neuroblastoma) | - | Selectively Toxic | [8] |

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of cell growth.

Mechanism of Action: Apoptosis Induction

This compound's anti-cancer effects are largely attributed to its ability to trigger the intrinsic apoptotic pathway. In colon cancer cells (HCT-116), this compound treatment leads to the upregulation of the pro-apoptotic protein BAX and the downregulation of the anti-apoptotic protein BCL-2.[6] This shift in the BAX/BCL-2 ratio culminates in the activation of cleaved caspase-3, a key executioner caspase, ultimately leading to apoptosis.[6]

Anti-inflammatory Properties of this compound

This compound and related compounds isolated from Penicillium sclerotiorum exhibit significant anti-inflammatory activities.[9] These effects are primarily mediated through the inhibition of key inflammatory mediators and enzymes.

In Vitro Anti-inflammatory Activity

The anti-inflammatory potential of this compound and its analogues has been demonstrated through their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages.[9] This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at the mRNA level.[9][10]

Table 2: Anti-inflammatory Activity of this compound and Related Polyketides

| Compound | Assay | Cell Line | IC50 (µM) | Reference |

| Compound 2 (from P. sclerotiorum) | NO Production | RAW 264.7 | 2.5 - 18.0 | [9] |

| Compound 6 (from P. sclerotiorum) | NO Production | RAW 264.7 | 2.5 - 18.0 | [9] |

| Compound 7 (from P. sclerotiorum) | NO Production | RAW 264.7 | 2.5 - 18.0 | [9] |

| Compound 10 (from P. sclerotiorum) | NO Production | RAW 264.7 | 2.5 - 18.0 | [9] |

| Compound 12 (from P. sclerotiorum) | NO Production | RAW 264.7 | 2.5 - 18.0 | [9] |

| This compound | Lipoxygenase-1 (Soybean) | - | 4.2 | [11] |

Note: IC50 values represent the concentration of a compound that is required for 50% inhibition of the specified activity.

Mechanism of Action: Modulation of Inflammatory Pathways

This compound and related azaphilones can modulate key signaling pathways involved in the inflammatory response. For instance, certain compounds have been shown to significantly reduce the phosphorylation of NF-κB induced by TNF-α.[8] The inhibition of iNOS and COX-2 expression further underscores the anti-inflammatory mechanism of these compounds.[9]

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the anti-cancer and anti-inflammatory properties of this compound.

General Experimental Workflow

The investigation of this compound's bioactivities typically follows a standardized workflow, from isolation and characterization to in-depth mechanistic studies.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines.[5]

-

Materials:

-

Cancer cell line of interest

-

96-well plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

-

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control.

-

Incubate the plates for the desired time period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10]

-

Nitric Oxide (NO) Production Assay

This protocol is used to assess the anti-inflammatory potential of this compound by measuring the inhibition of NO production in LPS-stimulated macrophages.[9]

-

Materials:

-

RAW 264.7 macrophage cells

-

24-well plates

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound stock solution (in DMSO)

-

Griess reagent

-

-

Procedure:

-

Seed RAW 264.7 cells in 24-well plates and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for a specified time.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent and incubate at room temperature.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a sodium nitrite standard curve.

-

COX-2 Inhibition Assay

This protocol describes a method to determine the inhibitory effect of this compound on COX-2 activity.[5]

-

Materials:

-

COX-2 enzyme

-

Reaction buffer

-

Heme

-

This compound stock solution (in DMSO)

-

Arachidonic acid (substrate)

-

Detection reagent

-

96-well plate

-

Fluorescence microplate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, COX-2 enzyme, and heme in each well of a 96-well plate.

-

Add the desired concentrations of this compound to the test wells. Include positive and vehicle controls.

-

Pre-incubate the plate at room temperature for 15 minutes.

-

Add the detection reagent to all wells.

-

Initiate the reaction by adding arachidonic acid to all wells.

-

Immediately measure the fluorescence in a kinetic mode for 5-10 minutes.

-

Calculate the rate of reaction for each well and determine the percentage of inhibition.

-

Conclusion and Future Directions

This compound has demonstrated significant potential as a lead compound for the development of novel anti-cancer and anti-inflammatory agents. Its well-defined mechanism of apoptosis induction in cancer cells and its ability to suppress key inflammatory mediators make it a compelling subject for further investigation. Future research should focus on optimizing the structure of this compound to enhance its therapeutic index, conducting in vivo studies to validate its efficacy and safety, and further elucidating the intricate signaling pathways it modulates. The comprehensive data and protocols presented in this guide aim to facilitate and inspire continued exploration into the promising therapeutic applications of this compound.

References

- 1. Comprehensive Analysis of Penicillium Sclerotiorum: Biology, Secondary Metabolites, and Bioactive Compound Potential─A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Comprehensive Analysis of Penicillium Sclerotiorum: Biology, Secondary Metabolites, and Bioactive Compound Potential─A Review. | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Anticancer activity of this compound, isolated from an endophytic fungus Cephalotheca faveolata Yaguchi, Nishim. & Udagawa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Anti-Inflammatory Azaphilones from the Edible Alga-Derived Fungus Penicillium sclerotiorum | MDPI [mdpi.com]

- 9. Identification of anti-inflammatory polyketides from the coral-derived fungus Penicillium this compound: In vitro approaches and molecular-modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound, a novel inhibitor of lipoxygenase from Penicillium frequentans - PubMed [pubmed.ncbi.nlm.nih.gov]

Sclerotiorin: A Potent Dual Inhibitor of Aldose Reductase and Lipoxygenase

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Sclerotiorin, a natural product isolated from Penicillium frequentans, has emerged as a compelling small molecule with potent inhibitory activity against two key enzymes implicated in diverse pathologies: aldose reductase and lipoxygenase.[1][2][3] This technical guide provides a comprehensive overview of the inhibitory profile of this compound, detailing its efficacy, and presenting relevant experimental protocols for its study. The dual inhibitory nature of this compound positions it as a promising candidate for further investigation in the development of therapeutics for diabetic complications and inflammatory disorders.

Introduction

This compound is a yellow-orange pigment belonging to the azaphilone class of fungal secondary metabolites.[4] Initially recognized for its antimicrobial properties, subsequent research has unveiled its significant potential as a potent enzyme inhibitor.[3][5] This guide focuses on the well-documented inhibitory effects of this compound on aldose reductase and lipoxygenase, two enzymes that represent critical targets in contemporary drug discovery.

Aldose Reductase (AR) is the rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[6][7] Under hyperglycemic conditions, the increased flux through this pathway leads to sorbitol accumulation, inducing osmotic stress and contributing to the pathogenesis of diabetic complications such as neuropathy, nephropathy, retinopathy, and cataracts.[6][8][9] Inhibition of aldose reductase is a key therapeutic strategy to mitigate these long-term complications of diabetes.[10][11]

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, leading to the production of bioactive lipid mediators like leukotrienes and prostaglandins.[12][13] These mediators are pivotal in inflammatory responses.[12] Consequently, inhibiting lipoxygenase activity is a focal point in the development of anti-inflammatory drugs.[12]

The ability of this compound to potently inhibit both of these enzymes makes it a molecule of significant interest for its potential therapeutic versatility.

Quantitative Inhibitory Data

The inhibitory potency of this compound against aldose reductase and lipoxygenase has been quantified through the determination of its half-maximal inhibitory concentration (IC50) values. These values are summarized in the table below for clear comparison.

| Enzyme Target | This compound IC50 (µM) | Source Organism of this compound | Notes |

| Aldose Reductase | 0.4[1][3] | Penicillium frequentans | |

| Soybean Lipoxygenase-1 (LOX-1) | 4.2[2][3][14] | Penicillium frequentans | Reversible, uncompetitive inhibitor[2][14] |

| Human Polymorphonuclear Leukocytes 5-Lipoxygenase | 36[15] | Penicillium frequentans |

Signaling Pathways and Experimental Workflow

Aldose Reductase and the Polyol Pathway

The following diagram illustrates the polyol pathway and the role of aldose reductase in the development of diabetic complications. This compound's inhibitory action on aldose reductase is a key intervention point in this pathway.

References

- 1. This compound, from Penicillium frequentans, a potent inhibitor of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a novel inhibitor of lipoxygenase from Penicillium frequentans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. nanobioletters.com [nanobioletters.com]

- 8. Aldose Reductase Inhibition Counteracts Oxidative-Nitrosative Stress and Poly(ADP-Ribose) Polymerase Activation in Tissue Sites for Diabetes Complications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of Aldose Reductase by Novel Phytocompounds: A Heuristic Approach to Treating Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. Discovery of new selective human aldose reductase inhibitors through virtual screening multiple binding pocket conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipoxygenase Inhibition by Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. This compound is non-mutagenic and inhibits human PMNL 5-lipoxygenase and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Fungal Azaphilone Pigments: Sclerotiorin and Beyond

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of sclerotiorin and other azaphilone pigments produced by fungi. It delves into the fungal sources, biosynthetic pathways, diverse biological activities, and experimental methodologies pertinent to the study of these fascinating secondary metabolites. This document aims to serve as a valuable resource for researchers engaged in natural product discovery, drug development, and fungal biotechnology.

Introduction to Azaphilone Pigments

Azaphilones are a class of fungal polyketides characterized by a highly substituted pyranoquinone bicyclic core, which is responsible for their vibrant yellow, orange, and red colors.[1] These pigments are produced by a wide array of filamentous fungi and have garnered significant scientific interest due to their diverse and potent biological activities.[2][3] this compound, a chlorinated azaphilone, is a prominent member of this class, first isolated from Penicillium sclerotiorum.[4]

Fungi are prolific producers of a vast and structurally diverse array of secondary metabolites, many of which possess potent biological activities.[4] Among these, the azaphilones represent a significant class of polyketide pigments.[4] Filamentous fungi are known to biosynthesize an extraordinary range of azaphilone pigments with structural diversity.[1] The advantages of fungal production include agile and simple cultivation, the use of low-cost substrates, and the potential for yield improvement through genetic engineering.[1]

Fungal Producers of this compound and Other Azaphilones

A variety of fungal genera are known to produce azaphilone pigments. The most notable producers belong to the genera Penicillium, Talaromyces, Aspergillus, and Monascus.[1][5]

| Fungal Genus | Notable Species | Key Azaphilone Products | Reference |

| Penicillium | P. sclerotiorum, P. meliponae, P. citrinum, P. hirayamae | This compound, Geumsanols, Isochromophilones, Penazaphilones | [4][6][7][8] |

| Talaromyces | T. atroroseus | PP-O pigments, Atrosin S | [1] |

| Aspergillus | A. neoglaber | Sassafrins, Cavernamines, Falconensins | [1][5] |

| Monascus | M. ruber | Monascin, Ankaflavin, Rubropunctatin, Monascorubrin | [1][9] |

| Chaetomium | C. globosum | Chaetomugilins | [3] |

| Phomopsis | Phomopsis sp. | Phomopsones, Tersaphilones | [1] |

Biosynthesis of this compound and Other Azaphilones

The biosynthesis of azaphilone pigments is a complex process involving a dedicated biosynthetic gene cluster (BGC).[4] In the case of this compound, this is referred to as the "scl" cluster.[7] The core of this machinery typically involves the collaboration of two polyketide synthases (PKSs): a highly reducing PKS (HR-PKS) and a non-reducing PKS (NR-PKS).[7][10]